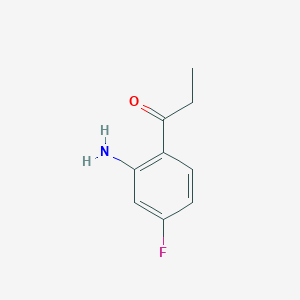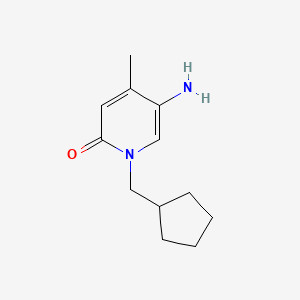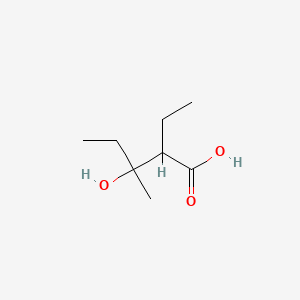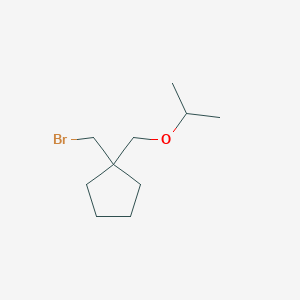
1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is an organic compound that belongs to the class of cyclopentanes It features a bromomethyl group and a propan-2-yloxy group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using propan-2-ol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane would depend on its specific interactions with molecular targets. Generally, such compounds can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(bromomethyl)-1-[(methoxy)methyl]cyclopentane: Similar structure but with a methoxy group instead of propan-2-yloxy.
1-(bromomethyl)-1-[(ethoxy)methyl]cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Uniqueness
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is unique due to the specific combination of functional groups attached to the cyclopentane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-8-10(7-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
Clave InChI |
ONLJGWKGSPIBLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


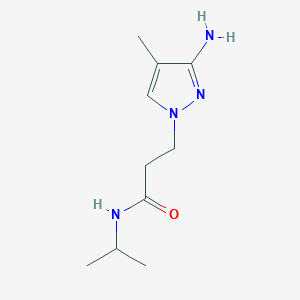
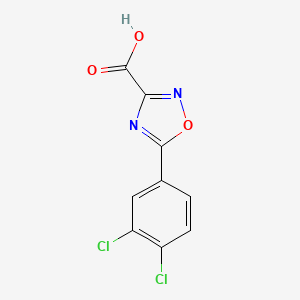
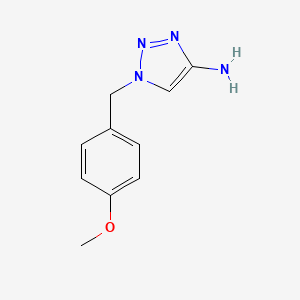
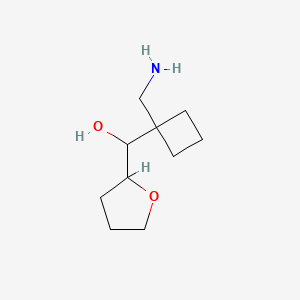

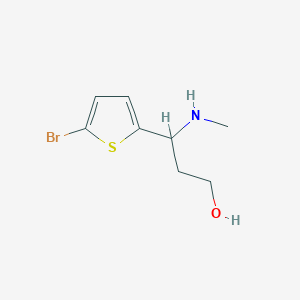
![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)
